KBP-7018 hydrochloride

Description

Propriétés

Formule moléculaire |

C31H31ClN4O5 |

|---|---|

Poids moléculaire |

575.1 g/mol |

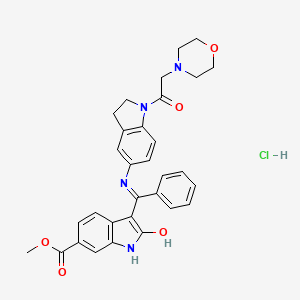

Nom IUPAC |

methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride |

InChI |

InChI=1S/C31H30N4O5.ClH/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34;/h2-10,17-18,33,37H,11-16,19H2,1H3;1H |

Clé InChI |

UMGLHWOHRLPZLT-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KBP-7018 Hydrochloride; KBP7018 Hydrochloride; KBP 7018 Hydrochloride; KBP-7018 HCl; |

Origine du produit |

United States |

Foundational & Exploratory

KBP-7018 Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 hydrochloride is a potent and selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of KBP-7018, focusing on its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. KBP-7018 has been identified as a promising therapeutic candidate for idiopathic pulmonary fibrosis by simultaneously targeting pathways involved in angiogenesis and fibrosis.[5][6]

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

This compound exerts its pharmacological effect through the potent and selective inhibition of three key receptor tyrosine kinases: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1][2][3][4] By binding to the ATP-binding site of the kinase domain of these receptors, KBP-7018 blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition of aberrant kinase activity forms the basis of its therapeutic potential.

Molecular Targets and Inhibitory Potency

The inhibitory activity of KBP-7018 against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target Kinase | IC50 (nM) |

| PDGFR | 7.6 |

| c-KIT | 10 |

| RET | 25 |

| Data sourced from MedChemExpress and other suppliers.[1][2][4] |

Modulation of Key Signaling Pathways

The therapeutic efficacy of KBP-7018 is derived from its ability to modulate the signaling pathways downstream of c-KIT, PDGFR, and RET. These pathways are crucial regulators of cellular processes such as proliferation, survival, migration, and differentiation. Dysregulation of these pathways is implicated in the pathogenesis of various diseases, including cancer and fibrotic disorders.

Inhibition of the c-KIT Signaling Pathway

The c-KIT receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, initiating a cascade of intracellular signaling.[7][8] These signaling events are critical for the survival and development of various cell types, including hematopoietic stem cells.[7] KBP-7018 blocks the initial autophosphorylation of c-KIT, thereby inhibiting downstream pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are involved in cell proliferation and survival.[8]

Attenuation of the PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) signaling through its receptors, PDGFRα and PDGFRβ, is a key driver of cell growth, proliferation, and migration, particularly in mesenchymal cells.[9] Aberrant PDGFR signaling is a hallmark of fibrotic diseases and certain cancers.[9][10] KBP-7018's potent inhibition of PDGFR blocks the activation of downstream effectors, including the PI3K/AKT and MAPK/ERK pathways, thereby mitigating pro-fibrotic and proliferative signals.

Blockade of the RET Signaling Pathway

The RET receptor tyrosine kinase is crucial for the normal development of the nervous and renal systems. However, activating mutations and rearrangements in the RET gene are oncogenic drivers in several cancers, including thyroid and non-small cell lung cancer.[11][12] RET activation leads to the stimulation of multiple downstream pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[12] KBP-7018 inhibits the kinase activity of both wild-type and mutated forms of RET, thereby blocking these oncogenic signals.

Experimental Protocols for Characterization

The inhibitory activity of this compound is determined using a variety of in vitro and in vivo experimental models. The following sections outline the general methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the IC50 value of an inhibitor against a specific kinase.

Objective: To quantify the concentration-dependent inhibition of a target kinase by KBP-7018.

General Protocol:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., c-KIT, PDGFRβ, RET)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-32P]ATP)

-

This compound stock solution

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or other detection instrument

-

-

Procedure:

-

Prepare serial dilutions of KBP-7018 in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the various concentrations of KBP-7018.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the KBP-7018 concentration to determine the IC50 value.

-

Cellular Assays for Target Engagement and Downstream Signaling

Cell-based assays are crucial for confirming that the inhibitor can access its target within a cellular context and modulate downstream signaling pathways.

Objective: To assess the effect of KBP-7018 on the phosphorylation of its target kinases and downstream signaling proteins in cultured cells.

General Protocol (Western Blotting):

-

Cell Culture and Treatment:

-

Culture a cell line that expresses the target kinase (e.g., a tumor cell line with a c-KIT mutation).

-

Treat the cells with varying concentrations of KBP-7018 for a specified time.

-

Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration in each lysate to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-KIT) and downstream signaling proteins (e.g., phospho-AKT, phospho-ERK).

-

Also, probe for the total levels of these proteins as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative levels of protein phosphorylation in treated versus control cells.

-

Conclusion

This compound is a selective multi-targeted tyrosine kinase inhibitor with potent activity against c-KIT, PDGFR, and RET. Its mechanism of action, centered on the inhibition of key signaling pathways that drive cellular proliferation, survival, and fibrosis, positions it as a promising therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of KBP-7018 and other novel kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KBP-7018 HCl - Immunomart [immunomart.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. KBP-7018 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. KBP-7018 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

KBP-7018 Hydrochloride: A Technical Overview of its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

KBP-7018 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting key tyrosine kinases implicated in fibrotic diseases and certain cancers. Its development as a multi-targeted agent offers a promising therapeutic strategy. This technical guide provides a comprehensive overview of the target profile and selectivity of KBP-7018, based on publicly available preclinical data.

Core Target Profile

KBP-7018 is a selective inhibitor of several receptor tyrosine kinases, with its primary targets being c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of KBP-7018 against its primary targets has been determined through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10[1][2][3] |

| PDGFR | 7.6[1][2][3] |

| RET | 25[1][2][3] |

| Caption: In vitro inhibitory activity of KBP-7018 against its primary kinase targets. |

Selectivity Profile

While a comprehensive, publicly available kinome-wide selectivity screen for KBP-7018 has not been identified, preclinical studies suggest it possesses a favorable selectivity profile. It has been described as a "tyrosine kinase-selective inhibitor."[1][2][3] Further detailed profiling against a broad panel of kinases would be necessary to fully elucidate its off-target activities.

Experimental Protocols

The following represents a generalized, representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of a compound like KBP-7018. Specific parameters may vary based on the kinase and the assay platform used.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Luminescent Kinase Assay)

Objective: To determine the concentration of KBP-7018 required to inhibit 50% of the activity of a target kinase.

Materials:

-

Recombinant human kinase (e.g., c-KIT, PDGFR, RET)

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., HEPES, MgCl2, BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well white opaque plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the kinase, substrate, and kinase assay buffer to the wells of the 384-well plate.

-

Add the serially diluted KBP-7018 or vehicle control to the respective wells.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

-

Initiation of Kinase Reaction: Initiate the enzymatic reaction by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Termination and ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of kinase inhibition for each concentration of KBP-7018 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the KBP-7018 concentration to generate a dose-response curve.

-

Determine the IC50 value by fitting the data to a sigmoidal curve using appropriate software.

-

Signaling Pathways

KBP-7018 is expected to modulate the downstream signaling pathways regulated by its primary targets: c-KIT, PDGFR, and RET. These pathways are crucial for cell proliferation, survival, differentiation, and migration.

c-KIT Signaling Pathway

The binding of Stem Cell Factor (SCF) to c-KIT leads to receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of c-KIT by KBP-7018 would block these downstream signals.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) also triggers dimerization and autophosphorylation, leading to the activation of similar downstream pathways as c-KIT, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth and division. KBP-7018's inhibition of PDGFR would attenuate these processes.

RET Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, activates downstream signaling, including the RAS/MAPK and PI3K/AKT pathways, which are involved in cell survival and differentiation. Inhibition of RET by KBP-7018 is expected to disrupt these cellular processes.

Conclusion

This compound is a potent inhibitor of the c-KIT, PDGFR, and RET receptor tyrosine kinases. Its mechanism of action involves the blockade of key signaling pathways that drive cellular proliferation, survival, and differentiation. While the currently available data highlights its primary targets, a comprehensive kinome-wide selectivity profile would provide a more complete understanding of its therapeutic potential and potential off-target effects. The methodologies and pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working with this promising therapeutic candidate.

References

What is the chemical structure of KBP-7018 hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: KBP-7018 Hydrochloride

This compound is a novel, selective tyrosine kinase inhibitor.[1][2] It has been investigated for its potential therapeutic application in idiopathic pulmonary fibrosis. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, with its structure and properties summarized below.

| Property | Value |

| IUPAC Name | Methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride[3] |

| CAS Number | 1613437-67-4[1][2][3][4] |

| Molecular Formula | C₃₁H₃₁ClN₄O₅[2][3] |

| Molecular Weight | 575.06 g/mol [3] |

| SMILES | Cl.COC(=O)c1ccc2C(=C(Nc3ccc4N(CCc4c3)C(=O)CN3CCOCC3)c3ccccc3)C(=O)Nc2c1[2] |

| Solubility | Soluble in DMSO[3] |

| Physical Appearance | Solid (details not specified in available results) |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[3] |

Mechanism of Action and Signaling Pathway

KBP-7018 functions as a multi-kinase inhibitor, targeting key tyrosine kinases implicated in fibrotic and angiogenic pathways. Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, KBP-7018 disrupts downstream signaling cascades that contribute to the pathogenesis of diseases like idiopathic pulmonary fibrosis.

The simplified signaling pathway below illustrates the points of intervention by KBP-7018.

Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling pathways.

Preclinical Data

In Vitro Kinase Inhibitory Activity

KBP-7018 demonstrates potent inhibition of its target kinases, as determined by in vitro kinase assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Kinase | IC₅₀ (nM) |

| c-KIT | 10[1] |

| PDGFR | 7.6[1] |

| RET | 25[1] |

Preclinical Pharmacokinetics

The pharmacokinetic properties of KBP-7018 have been evaluated in various preclinical species. A summary of key parameters is provided below.

| Species | Route | Tₘₐₓ (h) | Bioavailability (%) | Vss (L/kg) |

| Mouse | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |

| Rat | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |

| Dog | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |

| Monkey | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |

Note: The ranges for Tₘₐₓ, bioavailability, and Vss represent the values across the different species tested.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

While the specific details of the assay for KBP-7018 are not fully available, a general protocol for a luminescence-based kinase assay (such as ADP-Glo™) is outlined below. This type of assay is commonly used to determine the IC₅₀ of kinase inhibitors.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., with DMSO). Prepare solutions of the target kinase (c-KIT, PDGFR, or RET), the corresponding substrate, and ATP.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and a specific concentration of KBP-7018. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase to phosphorylate the substrate.

-

Signal Generation: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the ADP generated from the kinase reaction into a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the kinase activity. Plot the kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

The efficacy of KBP-7018 in a disease model has been assessed using the bleomycin-induced pulmonary fibrosis model in mice. A general protocol for this model is as follows:

Methodology:

-

Animal Model: Use a suitable mouse strain, such as C57BL/6.

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) dissolved in sterile saline.

-

Treatment: Administer this compound or vehicle control orally, once daily, starting from a specified day post-bleomycin instillation and continuing for a defined period (e.g., 14 or 21 days).

-

Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

-

Histopathology: Stain lung sections with Masson's trichrome to visualize and score collagen deposition.

-

Biochemical Analysis: Measure the hydroxyproline (B1673980) content in the lung tissue as a quantitative marker of collagen.

-

BALF Analysis: Analyze the BALF for total and differential cell counts and for the levels of pro-inflammatory and pro-fibrotic cytokines.

-

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising preclinical data. Its ability to inhibit key kinases involved in fibrosis and angiogenesis suggests its potential as a therapeutic agent for conditions such as idiopathic pulmonary fibrosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KBP-7018 HCl - Immunomart [immunomart.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound|KBP 7018 hydrochloride;KBP7018 hydrochloride [dcchemicals.com]

- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

KBP-7018 Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed for the potential treatment of idiopathic pulmonary fibrosis (IPF). This technical guide details the discovery, mechanism of action, and preclinical development of KBP-7018 hydrochloride. The document consolidates available quantitative data into structured tables, outlines detailed experimental methodologies for key preclinical assays, and provides visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Rationale

KBP-7018 was identified and developed by KBP Biosciences.[1] The rationale for its development stems from the understanding that multiple tyrosine kinase signaling pathways are implicated in the pathogenesis of IPF, a progressive and fatal lung disease.[2] Key pathways involved in the proliferation and activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in IPF, are driven by platelet-derived growth factor receptors (PDGFR) and c-Kit.[3][4] Additionally, the rearranged during transfection (RET) proto-oncogene is another tyrosine kinase implicated in fibrotic processes. Therefore, a multi-targeted inhibitor with potent activity against these kinases was hypothesized to offer a therapeutic benefit in IPF.

KBP-7018 emerged from a discovery program focused on indolinone-based multikinase inhibitors. The lead optimization process aimed to identify a compound with potent and selective inhibitory activity against key fibrotic kinases, coupled with favorable pharmacokinetic properties suitable for oral administration.[3]

Mechanism of Action

KBP-7018 is a selective inhibitor of multiple receptor tyrosine kinases, primarily targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[3][5] By binding to the ATP-binding site of these kinases, KBP-7018 blocks their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that promote cell proliferation, migration, and survival. The inhibition of these pathways in fibroblasts is expected to reduce the excessive collagen deposition and lung scarring characteristic of IPF.

Signaling Pathway

Caption: KBP-7018 inhibits PDGFR, c-KIT, and RET signaling pathways.

Preclinical Pharmacology and Pharmacokinetics

KBP-7018 has undergone extensive preclinical evaluation to characterize its in vitro potency and in vivo pharmacokinetic profile across multiple species.

In Vitro Potency

The inhibitory activity of KBP-7018 against its primary targets was determined using in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| c-KIT | 10[3][4][5] |

| PDGFR | 7.6[3][4][5] |

| RET | 25[3][4][5] |

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][6][7]

| Species | Route | Bioavailability (%) | Tmax (h) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) |

| Mouse | Oral | 21 | 0.25 - 6 | - | - | - |

| Rat | Oral | 68 | 0.25 - 6 | - | - | - |

| Dog | Oral | 33 | 0.25 - 6 | High | 1.51 - 4.65 | - |

| Monkey | Oral | 52 | 0.25 - 6 | <30% of hepatic blood flow | 1.51 - 4.65 | - |

| Human (Predicted) | Oral | - | - | ~20% of hepatic blood flow | 1.6 - 5.3 | 4.8 - 19.3 |

Data compiled from multiple preclinical studies.[1][2][6][7] CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life; Tmax: Time to maximum concentration.

The preclinical data indicated that KBP-7018 has moderate oral bioavailability and a relatively low systemic clearance in rodents and monkeys, suggesting its suitability for further development as an oral therapeutic.[1][2][6]

Development History and Clinical Status

The development of KBP-7018 has progressed through the preclinical stage. Based on its promising in vitro potency and in vivo pharmacokinetic profile, it was identified as a clinical candidate for the treatment of IPF.[2][6] However, as of the latest available public information, there are no records of this compound entering human clinical trials. Searches of clinical trial registries did not yield any studies for this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on KBP-7018 are not publicly available. However, the following sections describe generalized methodologies for the key experiments typically performed for a novel tyrosine kinase inhibitor.

In Vitro Tyrosine Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. This compound is dissolved in DMSO to create a stock solution.

-

Compound Dilution: A serial dilution of the KBP-7018 stock solution is prepared in the assay buffer.

-

Kinase Reaction: The kinase, substrate, and diluted KBP-7018 are combined in the wells of a microplate and incubated.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped using a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate is quantified using a detection method such as an antibody-based assay (e.g., ELISA), fluorescence polarization, or a luminescence-based assay that measures ATP consumption.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of KBP-7018 relative to a vehicle control (DMSO). The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study (Generalized Protocol)

This protocol describes a typical approach to evaluate the pharmacokinetic profile of a small molecule inhibitor in an animal model.

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animal Models: Studies are conducted in appropriate animal species (e.g., mice, rats, dogs, monkeys). Animals are acclimated and fasted overnight before dosing.

-

Dose Administration: this compound is formulated in a suitable vehicle and administered to the animals via the intended clinical route (oral) and intravenously to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected from each animal at multiple time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of KBP-7018 in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vss), and half-life (T1/2), using non-compartmental analysis.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a preclinical profile that suggests potential therapeutic utility in idiopathic pulmonary fibrosis. Its discovery was based on a rational drug design approach targeting key fibrotic pathways. Extensive preclinical studies have characterized its mechanism of action and demonstrated favorable pharmacokinetic properties for oral administration. While KBP-7018 was identified as a promising clinical candidate, its progression into human clinical trials has not been publicly documented. This technical guide provides a consolidated overview of the available data on KBP-7018, serving as a valuable resource for the scientific community.

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by KBP-7018 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 hydrochloride is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key drivers of fibrotic diseases and certain cancers. Its primary targets include stem cell factor receptor (c-KIT), platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene. By inhibiting these receptor tyrosine kinases (RTKs), KBP-7018 effectively modulates critical downstream signaling pathways implicated in cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the cellular pathways modulated by KBP-7018, detailed experimental protocols for assessing its activity, and a summary of its inhibitory profile.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2] The pathogenesis of IPF involves the aberrant activation of multiple signaling pathways that lead to the proliferation of fibroblasts and excessive deposition of extracellular matrix. Key among these are the signaling cascades driven by c-KIT, PDGFR, and RET. KBP-7018 is an indolinone-based multikinase inhibitor designed to target these pathways, offering a promising therapeutic strategy for IPF.[1][2] This document serves as a technical resource for researchers engaged in the study of KBP-7018 and related compounds.

Core Mechanism of Action: Inhibition of c-KIT, PDGFR, and RET Kinases

KBP-7018 exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domains of c-KIT, PDGFR, and RET. This prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades.

Quantitative Inhibitory Profile

The inhibitory potency of KBP-7018 against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

| Data sourced from MedChemExpress and Huang Z, et al. ACS Med Chem Lett. 2017.[3] |

Modulation of Downstream Signaling Pathways

The inhibition of c-KIT, PDGFR, and RET by KBP-7018 leads to the suppression of multiple downstream signaling pathways that are crucial for cellular function and are often dysregulated in disease states.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Upon activation by RTKs, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and driving cell cycle progression. KBP-7018-mediated inhibition of c-KIT, PDGFR, and RET is expected to decrease the phosphorylation and activation of AKT.

Diagram of the PI3K/AKT Signaling Pathway Inhibition by KBP-7018

Caption: KBP-7018 inhibits RTKs, preventing PI3K activation and downstream signaling.

RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is centrally involved in regulating cell proliferation, differentiation, and migration. Activation of RTKs leads to the recruitment of adaptor proteins like Grb2 and SOS, which activate RAS. This triggers a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. Inhibition of c-KIT, PDGFR, and RET by KBP-7018 is anticipated to attenuate ERK phosphorylation.

Diagram of the RAS/RAF/MEK/ERK Pathway Inhibition by KBP-7018

Caption: KBP-7018 blocks RTKs, leading to the suppression of the MAPK cascade.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors, playing a role in inflammation, immunity, and cell proliferation. Ligand binding to receptors can lead to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to act as transcription factors. The inhibition of c-KIT by KBP-7018 may impact this pathway.

Diagram of the JAK/STAT Pathway Inhibition by KBP-7018

Caption: KBP-7018's inhibition of c-KIT can disrupt the JAK/STAT signaling cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of KBP-7018's cellular effects. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the concentration of KBP-7018 that inhibits 50% of the enzymatic activity of a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of KBP-7018.

Materials:

-

Recombinant human c-KIT, PDGFRβ, or RET kinase

-

Kinase-specific peptide substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of KBP-7018 in kinase assay buffer.

-

Add the diluted KBP-7018 and the target kinase to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no kinase (background).

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each KBP-7018 concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the log of the KBP-7018 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of Downstream Protein Phosphorylation

This protocol is for assessing the effect of KBP-7018 on the phosphorylation status of downstream signaling proteins like AKT and ERK in a cellular context.

Workflow for Western Blot Analysis

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Materials:

-

Appropriate cell line (e.g., lung fibroblasts)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of KBP-7018 for a specified duration. Include a vehicle control (e.g., DMSO).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After cell attachment, treat with a range of KBP-7018 concentrations.

-

Incubate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Procedure:

-

Treat cells with KBP-7018 for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis.

Conclusion

This compound is a potent inhibitor of the c-KIT, PDGFR, and RET receptor tyrosine kinases. Its mechanism of action involves the direct suppression of these kinases, leading to the modulation of key downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT cascades. The experimental protocols provided herein offer a framework for the continued investigation of KBP-7018's cellular and molecular effects. Further research into the quantitative impact of KBP-7018 on these pathways and its functional consequences in various cell types will be crucial for its clinical development and application.

References

KBP-7018 Hydrochloride: A Technical Guide for Idiopathic Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KBP-7018 hydrochloride, a novel tyrosine kinase inhibitor, for its application in idiopathic pulmonary fibrosis (IPF) research. This document outlines its mechanism of action, preclinical efficacy, and pharmacokinetic profile, and provides detailed experimental protocols for its investigation.

Core Concepts: Mechanism of Action and Rationale for IPF

This compound is a selective, multi-kinase inhibitor that targets key signaling pathways implicated in the pathogenesis of idiopathic pulmonary fibrosis.[1][2][3] IPF is a chronic, progressive lung disease characterized by the accumulation of scar tissue, which is driven by aberrant wound healing processes involving fibroblast proliferation and excessive extracellular matrix deposition.[4][5]

KBP-7018 exhibits potent inhibitory activity against three receptor tyrosine kinases: platelet-derived growth factor receptor (PDGFR), c-KIT, and RET.[1][2][3][6] These kinases are crucial mediators of cellular signaling cascades that promote fibrosis.[1][4] By inhibiting these pathways, KBP-7018 aims to attenuate the pro-fibrotic processes that characterize IPF.[1]

The rationale for targeting these specific kinases is based on their established roles in fibrosis:

-

PDGFR: A key driver of fibroblast proliferation, migration, and activation.

-

c-KIT: Involved in mast cell activation and inflammation, which contribute to the fibrotic microenvironment.

-

RET: A lesser-explored but potential contributor to fibrotic signaling.

The following diagram illustrates the proposed mechanism of action of KBP-7018 in the context of IPF signaling pathways.

Quantitative Data

In Vitro Kinase Inhibitory Activity

KBP-7018 demonstrates potent inhibition of its target kinases with high selectivity.

| Target Kinase | IC50 (nM) |

| PDGFR | 7.6 |

| c-KIT | 10 |

| RET | 25 |

| Table 1: In vitro inhibitory activity of KBP-7018 against target kinases. Data sourced from MedChemExpress.[2] |

Preclinical In Vivo Efficacy (Bleomycin-Induced Mouse Model)

In a bleomycin-induced model of pulmonary fibrosis in mice, KBP-7018 showed a dose-dependent improvement in the 28-day survival rate.[1]

| Treatment Group | Dose (mg/kg/day) | 28-Day Survival Rate (%) |

| Model (Bleomycin) | - | 37.5 |

| KBP-7018 | 10 | 50.0 |

| KBP-7018 | 30 | 62.5 |

| KBP-7018 | 100 | 87.5 |

| Table 2: Efficacy of KBP-7018 in a bleomycin-induced pulmonary fibrosis mouse model.[1] |

Preclinical Pharmacokinetic Profile

The pharmacokinetic properties of KBP-7018 have been evaluated in several preclinical species.

| Species | Systemic Clearance (CL) (% of hepatic blood flow) | Steady-State Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |

| Rodents | < 30 | 1.51 - 4.65 | 21 - 68 (moderate) |

| Monkeys | < 30 | 1.51 - 4.65 | 21 - 68 (moderate) |

| Dogs | High | 1.51 - 4.65 | 21 - 68 (moderate) |

| Table 3: Summary of preclinical pharmacokinetic parameters of KBP-7018.[4][7][8] |

Human pharmacokinetic predictions based on allometric scaling suggest low metabolism and an acceptable half-life.[4][7][8]

| Predicted Human Parameter | Value |

| Systemic Clearance (CL) | ~20% of hepatic blood flow |

| Volume of Distribution (Vss) | 1.6 - 5.3 L/kg |

| Half-life (t1/2) | 4.8 - 19.3 hours |

| Table 4: Predicted human pharmacokinetic parameters of KBP-7018.[7][8] |

Experimental Protocols

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a commonly used method for inducing pulmonary fibrosis in mice to evaluate the efficacy of therapeutic agents like KBP-7018.

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.

-

Fibrosis Induction: A single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) in sterile saline is administered to anesthetized mice. Control animals receive saline only.

-

Treatment: this compound is dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily, starting from the day of bleomycin instillation and continuing for 28 days.

-

Endpoint Analysis:

-

Survival: Monitored daily for 28 days.

-

Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis is quantified using the Ashcroft scoring system.

-

Hydroxyproline Assay: The total lung collagen content is determined by measuring the hydroxyproline concentration in lung homogenates, as a biochemical marker of fibrosis.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.

-

In Vitro Kinase Inhibition Assay

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (PDGFR, c-KIT, RET) and their respective polypeptide substrates are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Kinase Reaction: The kinase, substrate, and KBP-7018 are incubated with ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

-

IC50 Determination: The concentration of KBP-7018 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a promising preclinical candidate for the treatment of idiopathic pulmonary fibrosis. Its potent and selective inhibition of key pro-fibrotic tyrosine kinases, coupled with favorable preclinical pharmacokinetic and efficacy data, warrants further investigation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of anti-fibrotic drug discovery and development.

References

- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Idiopathic pulmonary fibrosis therapy development: a clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of KBP-7018 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: KBP-7018 hydrochloride is a novel, selective tyrosine kinase inhibitor under investigation for its therapeutic potential in idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive technical guide to the in vitro characterization of KBP-7018, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Data Presentation: Inhibitory Activity

KBP-7018 has demonstrated potent inhibitory effects on several key tyrosine kinases implicated in the pathogenesis of fibrotic diseases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific enzyme by 50%, are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

Experimental Protocols

The following section outlines the detailed methodologies for key in vitro experiments used to characterize the inhibitory activity of KBP-7018.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 value of a kinase inhibitor, such as KBP-7018, against its target enzymes. A widely used format for this assay is a luminescence-based kinase assay, for example, the ADP-Glo™ Kinase Assay.

Objective: To quantify the concentration-dependent inhibition of target kinase activity by KBP-7018 and determine its IC50 value.

Materials:

-

Recombinant human kinase (e.g., c-KIT, PDGFR, RET)

-

Substrate specific to the kinase

-

Adenosine triphosphate (ATP)

-

This compound, serially diluted

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 1 µL of the serially diluted KBP-7018 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the target kinase enzyme diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence in each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of KBP-7018 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the KBP-7018 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of KBP-7018 Inhibition

Caption: Mechanism of KBP-7018 action on key fibrotic signaling pathways.

Experimental Workflow for IC50 Determination

KBP-7018 Hydrochloride: A Technical Guide to c-KIT, PDGFR, and RET Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KBP-7018 hydrochloride, a potent multi-kinase inhibitor targeting c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET) tyrosine kinases. This document details the inhibitory activity, experimental methodologies, and relevant signaling pathways, presenting a comprehensive resource for researchers in oncology, fibrosis, and related fields.

Core Inhibitory Activity of KBP-7018

This compound is an indolinone-based, selective tyrosine kinase inhibitor. It has demonstrated potent inhibitory effects on key kinases implicated in angiogenesis and fibrosis.[1] The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFRβ | 7.6 |

| RET | 25 |

| Table 1: In vitro inhibitory activity of KBP-7018 against target kinases.[2][3] |

Signaling Pathways and Mechanism of Inhibition

KBP-7018 exerts its therapeutic potential by inhibiting the phosphorylation cascade initiated by the c-KIT, PDGFR, and RET receptor tyrosine kinases. Dysregulation of these pathways is a known driver in various pathologies, including cancer and fibrotic diseases.

c-KIT Signaling Pathway

The c-KIT receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation.[4] KBP-7018 inhibits the initial autophosphorylation of c-KIT, thereby blocking these downstream effects.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) triggers dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[5] These pathways are integral to cell growth, proliferation, and migration. KBP-7018's inhibition of PDGFR blocks these signal transduction events.

RET Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligand (e.g., GDNF), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. KBP-7018's inhibitory action on RET effectively curtails these processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of KBP-7018.

In Vitro Kinase Inhibition Assay

The inhibitory activity of KBP-7018 against c-KIT, PDGFRβ, and RET was determined using a luminescent kinase assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit

-

Recombinant human c-KIT, PDGFRβ, and RET kinases

-

Appropriate kinase-specific peptide substrates

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of KBP-7018 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase and its specific peptide substrate in kinase buffer.

-

Inhibitor Addition: Add the diluted KBP-7018 or DMSO (vehicle control) to the wells. Incubate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for each respective kinase.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of KBP-7018 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bmglabtech.com [bmglabtech.com]

KBP-7018 Hydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

KBP-7018 hydrochloride is a novel, selective tyrosine kinase inhibitor with potential therapeutic applications in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2][3] It exerts its pharmacological effects by potently targeting key signaling pathways involved in cellular proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo characteristics, and detailed experimental methodologies.

Mechanism of Action

KBP-7018 is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the receptor tyrosine kinases c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET).[1][3] By inhibiting these kinases, KBP-7018 modulates downstream signaling cascades that are crucial for various cellular processes. Dysregulation of these pathways is implicated in the pathogenesis of several diseases, including cancer and fibrotic disorders.

Targeted Signaling Pathways

The inhibition of c-KIT, PDGFR, and RET by KBP-7018 disrupts multiple downstream signaling pathways that are central to cell growth and proliferation. These include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: This cascade is a key player in cell growth, survival, and metabolism.

-

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

-

PLCγ Pathway: This pathway influences intracellular calcium levels and activates protein kinase C (PKC).

Below is a diagram illustrating the signaling pathways targeted by KBP-7018.

Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling.

Data Presentation

In Vitro Potency

The inhibitory activity of KBP-7018 against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | IC50 (nM) |

| c-KIT | 10[1][3] |

| PDGFRα | 26[1] |

| PDGFRβ | 34[1] |

| RET | 7.6[1][3] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of KBP-7018 has been evaluated in various preclinical species. The key parameters are presented in the following tables.

Intravenous Administration (1 mg/kg)

| Species | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) |

| Mouse | 13.9 | 1.51 | 1.7 |

| Rat | 12.3 | 2.15 | 2.5 |

| Dog | 41.2 | 4.65 | 1.9 |

| Monkey | 10.2 | 1.98 | 3.2 |

Oral Administration (5 mg/kg)

| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Mouse | 287 | 0.5 | 923 | 68 |

| Rat | 154 | 6.0 | 1058 | 21 |

| Dog | 101 | 2.0 | 487 | 31 |

| Monkey | 321 | 2.0 | 1856 | 63 |

CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; F: Bioavailability.[2][3][4]

In Vivo Efficacy

In a mouse model of bleomycin-induced lung fibrosis, KBP-7018 was shown to prevent the development of fibrosis when administered before or during the fibrotic phase of the disease.[1] The study also noted that the efficacy of KBP-7018 was improved over nintedanib, a drug approved for the treatment of IPF.[1] However, the specific quantitative data from these in vivo efficacy studies have been cited as "unpublished data" and are not publicly available.[1]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro potency of KBP-7018 against its target kinases.

Caption: Workflow for a typical in vitro kinase assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human c-KIT, PDGFR, and RET kinases are diluted in kinase assay buffer to the desired concentration.

-

A specific peptide substrate for each kinase is prepared in assay buffer.

-

ATP is prepared at a concentration near the Km for each respective kinase.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer.

-

-

Reaction Setup:

-

In a multi-well plate, the kinase, substrate, and KBP-7018 (or vehicle control) are combined.

-

-

Reaction Initiation and Incubation:

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

Detection:

-

The reaction is stopped, and a detection reagent is added to measure kinase activity. This is often a luminescence-based assay that quantifies the amount of ADP produced.

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader.

-

The percent inhibition for each concentration of KBP-7018 is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the data to a dose-response curve.

-

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Methodology:

-

Cell Culture:

-

Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Measurement:

-

KBP-7018 is added to the apical (A) or basolateral (B) side of the monolayer.

-

The plate is incubated at 37°C.

-

At specified time points, samples are taken from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).

-

-

Quantification and Analysis:

-

The concentration of KBP-7018 in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

-

In Vivo Pharmacokinetic Studies

Methodology:

-

Animal Models:

-

Male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are used.[1]

-

-

Drug Administration:

-

Sample Collection:

-

Bioanalysis:

-

Plasma concentrations of KBP-7018 are determined using a validated UFLC-MS/MS method.[1]

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

Bleomycin-Induced Lung Fibrosis Model

This is a widely used animal model to evaluate the efficacy of potential anti-fibrotic agents.

Caption: Workflow for the bleomycin-induced lung fibrosis model.

Methodology:

-

Induction of Fibrosis:

-

Mice (e.g., C57BL/6) receive a single intratracheal instillation of bleomycin sulfate (B86663) to induce lung injury and subsequent fibrosis.

-

-

Treatment:

-

KBP-7018 or vehicle is administered to the mice, typically via oral gavage, starting at a specified time point relative to the bleomycin challenge (e.g., prophylactically or therapeutically).

-

-

Endpoint Analysis:

-

At the end of the study period (e.g., 14 or 21 days), the animals are euthanized, and their lungs are harvested.

-

The extent of fibrosis is assessed by:

-

Histopathology: Lung sections are stained (e.g., with Masson's trichrome) and scored for the severity of fibrosis using a semi-quantitative method like the Ashcroft score.

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.

-

-

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a promising preclinical profile for the treatment of idiopathic pulmonary fibrosis. Its ability to inhibit c-KIT, PDGFR, and RET suggests a mechanism of action that targets key drivers of fibrogenesis. The available pharmacokinetic data indicate that it has acceptable drug-like properties. While the specific quantitative in vivo efficacy data remains to be published, the initial reports suggest a strong therapeutic potential. Further clinical investigation is warranted to fully elucidate the therapeutic utility of KBP-7018 in patients with IPF and other fibrotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

KBP-7018 Hydrochloride: A Technical Whitepaper

CAS Number: 1613437-67-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 hydrochloride is a novel, orally bioavailable small molecule that functions as a selective tyrosine kinase inhibitor. It has demonstrated potent preclinical activity against key molecular targets implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. This technical guide provides a comprehensive overview of the core preclinical data for KBP-7018, including its mechanism of action, in vitro potency, pharmacokinetic profile, and the methodologies of key experimental procedures. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for IPF.

Introduction

Idiopathic pulmonary fibrosis is characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function and ultimately, death. The underlying mechanisms of IPF are complex and involve aberrant signaling pathways that promote fibroblast proliferation and excessive deposition of extracellular matrix. Several receptor tyrosine kinases (RTKs) have been identified as key drivers of this fibrotic process.

KBP-7018 has emerged as a promising therapeutic candidate for IPF. It is a multi-targeted tyrosine kinase inhibitor with potent activity against c-Kit, platelet-derived growth factor receptor (PDGFR), and RET, all of which are implicated in fibrotic signaling cascades.[1][2] This document summarizes the key preclinical findings for this compound.

Chemical Properties

| Property | Value |

| Chemical Name | Methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride[3] |

| CAS Number | 1613437-67-4[1][3][4][5][6] |

| Molecular Formula | C₃₁H₃₁ClN₄O₅[4][5][6] |

| Molecular Weight | 575.06 g/mol [4][5] |

Mechanism of Action

KBP-7018 is a selective inhibitor of multiple receptor tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of these kinases, thereby blocking downstream signaling pathways that contribute to fibrogenesis.

In Vitro Potency

The inhibitory activity of KBP-7018 against its primary targets has been quantified through half-maximal inhibitory concentration (IC₅₀) values.

| Target | IC₅₀ (nM) |

| c-Kit | 10[1][2] |

| PDGFR | 7.6[1] |

| RET | 25[1] |

| PDGFRα | 26[2] |

| PDGFRβ | 34[2] |

Note: Some sources report a single IC₅₀ for PDGFR, while others differentiate between the alpha and beta isoforms.

Signaling Pathway

The inhibition of c-Kit, PDGFR, and RET by KBP-7018 disrupts key signaling cascades involved in cell proliferation, migration, and survival, which are central to the progression of idiopathic pulmonary fibrosis.

Preclinical Pharmacokinetics

The pharmacokinetic properties of KBP-7018 have been evaluated in several preclinical species.[7]

| Parameter | Mouse | Rat | Dog | Monkey |

| Systemic Clearance (CL) | Moderate | Low (<30% of hepatic blood flow) | High | Low (<30% of hepatic blood flow) |

| Volume of Distribution (Vss) (L/kg) | 4.65 | 1.51 | 2.65 | 2.01 |

| Time to Max. Concentration (Tmax) (h) | 0.25 - 2 | 2 - 6 | 1 - 4 | 2 - 4 |

| Oral Bioavailability (%) | 21 - 45 | 40 - 68 | 25 - 35 | 30 - 50 |

Data compiled from a preclinical pharmacokinetic study.[7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of KBP-7018.

In Vitro Permeability: Caco-2 Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Compound Application: KBP-7018 is added to either the apical (top) or basolateral (bottom) chamber of the Transwell™ insert.

-

Sampling: At various time points, samples are collected from the opposite chamber (the receiver compartment).

-

Analysis: The concentration of KBP-7018 in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer. The efflux ratio (Papp B-A / Papp A-B) is also calculated to assess whether the compound is a substrate for efflux transporters.

In Vitro Metabolism: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

Methodology:

-

Preparation: A reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (as a source of cofactors), and buffer is prepared.

-

Incubation: KBP-7018 is added to the reaction mixture and incubated at 37°C.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of KBP-7018.

-

Data Analysis: The rate of disappearance of KBP-7018 is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.

Methodology:

-

Induction of Fibrosis: Mice are anesthetized, and a single intratracheal dose of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.

-

Treatment: KBP-7018 is administered orally to the mice, typically starting at a specified time point after bleomycin instillation. A vehicle control group and a positive control group (e.g., nintedanib (B1663095) or pirfenidone) are usually included.

-

Monitoring: The animals are monitored for signs of distress and body weight changes throughout the study.

-

Endpoint Analysis: At the end of the study (e.g., 14 or 21 days post-bleomycin), the mice are euthanized, and the lungs are harvested for analysis.

-

Assessment of Fibrosis:

-

Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., the Ashcroft score).

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.

-

Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin) in the lung tissue is measured by quantitative PCR.

-

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for KBP-7018. The preclinical data suggests that KBP-7018 has a favorable profile for further development, and it was anticipated to enter Phase I clinical trials.[7] Researchers are encouraged to monitor clinical trial registries for any updates on the clinical development of this compound.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a promising preclinical profile for the treatment of idiopathic pulmonary fibrosis. Its mechanism of action, targeting key fibrotic signaling pathways, combined with its favorable pharmacokinetic properties in preclinical models, supports its continued investigation as a potential therapeutic agent for this devastating disease. The experimental protocols described in this guide provide a framework for further research and evaluation of KBP-7018 and other potential anti-fibrotic compounds.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 6. Metabolic Stability Assays [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

KBP-7018 Hydrochloride: A Technical Whitepaper for Drug Development Professionals

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Preclinical Pharmacokinetics of a Novel Tyrosine Kinase Inhibitor

This technical document provides a comprehensive overview of KBP-7018 hydrochloride, a potent tyrosine kinase inhibitor with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's core molecular attributes, its targeted signaling pathways, and a summary of key preclinical experimental data and protocols.

Core Molecular and Physicochemical Data

This compound is a selective inhibitor targeting key fibrotic kinases. Its fundamental properties are summarized below.

| Property | Value | Citation |

| Chemical Formula | C₃₁H₃₁ClN₄O₅ | [1][2] |